3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid

Description

BenchChem offers high-quality 3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-phenyl-4-sulfanylidenephthalazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2S/c18-15(19)13-11-8-4-5-9-12(11)14(20)17(16-13)10-6-2-1-3-7-10/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXTVOBGGOILAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=S)C3=CC=CC=C3C(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856594 | |

| Record name | 3-Phenyl-4-sulfanylidene-3,4-dihydrophthalazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20988-85-6 | |

| Record name | 3-Phenyl-4-sulfanylidene-3,4-dihydrophthalazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible and robust synthetic pathway for 3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is presented in two key stages: the formation of the phthalazinone core followed by a thionation step. This document is designed to offer not only a step-by-step protocol but also the underlying chemical principles and experimental considerations critical for successful synthesis.

Introduction: The Significance of the Phthalazine Scaffold

Phthalazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities.[1] These activities include, but are not limited to, anticonvulsant, cardiotonic, antihypertensive, and antitumor properties.[2] The introduction of a phenyl group at the 3-position and a thioxo group at the 4-position, along with a carboxylic acid at the 1-position, creates a molecule with a unique electronic and steric profile, making it an interesting candidate for biological screening and as a versatile building block in organic synthesis.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The core phthalazine structure can be disconnected at the C4-S bond, leading back to the corresponding phthalazinone. This phthalazinone, in turn, can be synthesized through the condensation of a suitable dicarbonyl compound with phenylhydrazine.

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of the Phthalazinone Precursor

The initial and crucial phase of this synthesis is the construction of the 3-phenyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid backbone. This is achieved through the condensation of trimellitic anhydride with phenylhydrazine.

Reaction Scheme: Formation of 3-Phenyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Caption: Condensation reaction for the phthalazinone precursor.

Mechanism of Phthalazinone Formation

The reaction proceeds via a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.

-

Nucleophilic Attack: The more nucleophilic nitrogen of phenylhydrazine attacks one of the carbonyl groups of the trimellitic anhydride.

-

Ring Opening: This leads to the opening of the anhydride ring to form a carboxyl-substituted benzoylhydrazide intermediate.

-

Intramolecular Cyclization: The second nitrogen of the hydrazine moiety then attacks the adjacent carbonyl group.

-

Dehydration: Subsequent dehydration leads to the formation of the stable phthalazinone ring.

Detailed Experimental Protocol: Synthesis of 3-Phenyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Trimellitic anhydride | 192.13 | 19.2 g | 0.1 |

| Phenylhydrazine | 108.14 | 10.8 g | 0.1 |

| Glacial Acetic Acid | 60.05 | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trimellitic anhydride (19.2 g, 0.1 mol) and glacial acetic acid (200 mL).

-

Stir the mixture to dissolve the anhydride. Gentle heating may be required.

-

Slowly add phenylhydrazine (10.8 g, 0.1 mol) to the solution. The addition may be exothermic.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into 500 mL of ice-cold water with stirring.

-

The solid product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 3-phenyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid.

-

Dry the purified product in a vacuum oven at 60-70 °C.

Expected Yield: 75-85% Physical Properties: White to off-white solid. A related compound, ethyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate, has a melting point of 115 °C.[3]

Part 2: Thionation of the Phthalazinone Precursor

The second stage of the synthesis involves the conversion of the carbonyl group at the 4-position of the phthalazinone to a thiocarbonyl group. This is a classic thionation reaction, for which Lawesson's reagent is a highly effective and widely used reagent.[4][5]

Reaction Scheme: Thionation to Yield the Final Product

Caption: Thionation of the phthalazinone precursor.

Mechanism of Thionation with Lawesson's Reagent

Lawesson's reagent exists in equilibrium with its monomeric form, a reactive dithiophosphine ylide. The thionation mechanism involves a [2+2] cycloaddition between the carbonyl group and the P=S bond of the ylide.[5][6]

-

Formation of the Thiaoxaphosphetane Intermediate: The carbonyl oxygen of the phthalazinone attacks the electrophilic phosphorus atom of the dithiophosphine ylide, while the carbonyl carbon is attacked by the nucleophilic sulfur atom, forming a four-membered ring intermediate.

-

Cycloreversion: This intermediate undergoes a cycloreversion, driven by the formation of a thermodynamically stable P=O bond, to yield the thiocarbonyl product and a phosphine oxide byproduct.[4]

Detailed Experimental Protocol: Synthesis of 3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Phenyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | 282.26 | 28.2 g | 0.1 |

| Lawesson's Reagent | 404.47 | 22.2 g | 0.055 |

| Anhydrous Toluene | - | 300 mL | - |

Procedure:

-

In a 500 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 3-phenyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (28.2 g, 0.1 mol) in anhydrous toluene (300 mL).

-

Add Lawesson's reagent (22.2 g, 0.055 mol) to the suspension.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 3-5 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product, a solid, is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the product from the phosphorus-containing byproducts.

-

The fractions containing the pure product are combined, and the solvent is evaporated.

-

The resulting solid can be further purified by recrystallization from a suitable solvent such as ethanol or chloroform to yield pure 3-phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid.

Expected Yield: 60-75% Physical Properties: Typically a yellow or orange solid.

Safety and Handling Considerations

-

Phenylhydrazine: is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Lawesson's Reagent: has a strong, unpleasant odor. All manipulations should be carried out in a fume hood.

-

Toluene: is a flammable and volatile solvent. Use in a well-ventilated area away from ignition sources.

-

Acetic Acid: is corrosive. Avoid contact with skin and eyes.

Conclusion

The synthesis of 3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid can be reliably achieved through a two-step sequence involving the condensation of trimellitic anhydride with phenylhydrazine to form the corresponding phthalazinone, followed by thionation using Lawesson's reagent. The protocols provided herein are based on well-established chemical transformations and offer a solid foundation for the laboratory-scale production of this promising heterocyclic compound. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis.

References

- Arnoldi, A., et al. (1997). Synthesis and Structure−Activity Relationships of Sweet 2-Benzoylbenzoic Acid Derivatives. Journal of Agricultural and Food Chemistry, 45(6), 2336-2342.

- BenchChem. (n.d.). Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation.

- Doebner, O. (1982). U.S. Patent No. 4,431,840. Washington, DC: U.S.

- Fathalla, W., Ali, I. A. I., & Pazdera, P. (2017). A novel method for heterocyclic amide–thioamide transformations. Beilstein Journal of Organic Chemistry, 13, 174-181.

- Aly, A. A., & Wasfy, A. A. F. (2004). γ-Oxo carboxylic acids in heterocyclic synthesis: Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids using DCC as the condensing agent. Indian Journal of Chemistry, 43B, 629-635.

- PrepChem. (n.d.). Preparation of 2-benzoylbenzoic acid (o-benzoylbenzoic acid; benzophenone-2-carboxylic acid).

- Boruah, M., & Konwar, D. (2017). Phosphorus pentasulfide mediated conversion of organic thiocyanates to thiols. Beilstein Journal of Organic Chemistry, 13, 1184–1188.

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

- MySkinRecipes. (n.d.). 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate.

- Munin, J., et al. (n.d.).

- Al-Adham, K., & Al-Jamali, J. (2015). Thionation of Amides Using a Solid-Supported P2S5 Reagent under Microwave Irradiation. Letters in Organic Chemistry, 12(10), 723-727.

- Bergman, J., & Tilstam, U. (2014). U.S.

- Guchhait, S. K., & Kashyap, M. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Current Organic Synthesis, 18(6), 562-589.

-

Wikipedia. (n.d.). Lawesson's reagent. Retrieved from [Link]

- Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461–6473.

- Kaleta, Z., Makowski, B. T., Soos, T., & Dembinski, R. (2006). Thionation using fluorous Lawesson's reagent. Organic Letters, 8(8), 1625–1628.

-

Kaleta, Z., Makowski, B. T., Soos, T., & Dembinski, R. (2006). Thionation using fluorous Lawesson's reagent. PubMed. Retrieved from [Link]

- National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-phenylhydrazide.

-

de-Melo, G., et al. (2000). Synthesis and anticonvulsant activity of some N-phenylphthalimides. PubMed. Retrieved from [Link]

- Abdel-Rahman, A. A.-H., et al. (2022). CuO nanoparticles for green synthesis of significant anti-Helicobacter pylori compounds with in silico studies. Scientific Reports, 12(1), 1-17.

- Wang, Y. (2016).

- ResearchGate. (2020). What is the best way to convert aromatic carboxylic acid derivatives into1,3,4-oxadiazole?.

- Aly, A. A., & Wasfy, A. A. F. (2004). γ-Oxo carboxylic acids in heterocyclic synthesis: Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids using DCC as the condensing agent. Indian Journal of Chemistry, 43B, 629-635.

- Li, Y., et al. (2019).

-

PubChem. (n.d.). 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. Retrieved from [Link]

- Wu, J., et al. (2021).

Sources

- 1. US4431840A - Process for preparing 2-benzoylbenzoic acids - Google Patents [patents.google.com]

- 2. 2-Benzoylbenzoic acid | 85-52-9 [chemicalbook.com]

- 3. 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate [myskinrecipes.com]

- 4. Lawesson's Reagent [organic-chemistry.org]

- 5. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Data of 3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid

This guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights derived from the spectral analysis of structurally related compounds. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this molecule, offering a robust framework for its identification and characterization.

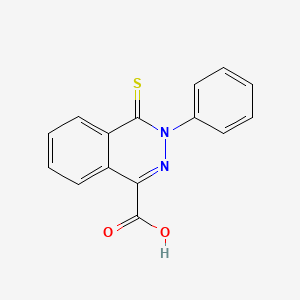

Molecular Structure and Key Features

To comprehend the spectroscopic data, it is essential to first understand the molecular architecture of 3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid. The structure is characterized by a bicyclic phthalazine core, substituted with a phenyl group at the 3-position, a thioxo group at the 4-position, and a carboxylic acid group at the 1-position.

Molecular Structure Diagram

Caption: Molecular structure of 3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid, both ¹H and ¹³C NMR will provide distinct and interpretable signals.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it can solubilize the compound and allows for the observation of exchangeable protons like the carboxylic acid proton.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the range of -1 to 15 ppm, and a relaxation delay of at least 2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is standard. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans and a longer relaxation delay (e.g., 5 seconds) are typically required.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons of the phthalazine core and the phenyl substituent, as well as a downfield signal for the carboxylic acid proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| COOH | 12.0 - 13.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange[1]. |

| Aromatic-H (Phthalazine) | 7.5 - 8.5 | Multiplets | 4H | Protons on the phthalazine ring system are in the typical aromatic region, with their exact shifts and multiplicities depending on the electronic effects of the substituents[2][3][4]. |

| Aromatic-H (Phenyl) | 7.2 - 7.6 | Multiplets | 5H | Protons of the N-phenyl group will resonate in the aromatic region, likely overlapping with some of the phthalazine protons[2][3]. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will be characterized by signals for the thioxo-carbonyl, the carboxylic acid carbonyl, and the aromatic carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| C=S | 180 - 200 | The thioxo-carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift. |

| C=O (COOH) | 165 - 175 | The carbonyl carbon of the carboxylic acid is also deshielded, though typically less so than a ketone or aldehyde carbonyl[1]. |

| Aromatic-C | 120 - 150 | The aromatic carbons of both the phthalazine core and the phenyl ring will appear in this range. The specific shifts will be influenced by the nature and position of the substituents[2][3]. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of 3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid will be dominated by absorptions from the carboxylic acid and the thioxo group.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained using the KBr pellet method. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Data Acquisition: The spectrum is recorded over the range of 4000 to 400 cm⁻¹.

Predicted IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | The O-H stretch of a carboxylic acid is characteristically broad due to hydrogen bonding[5]. |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong | The carbonyl stretch of an aromatic carboxylic acid is strong and appears in this region[5]. |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | These bands are characteristic of aromatic ring systems. |

| C=S (Thioxo) | 1050 - 1250 | Medium to Strong | The C=S stretching vibration is typically found in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: Mass Spectrometry

-

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer ionization technique and is likely to yield a prominent molecular ion peak.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Predicted Mass Spectrometry Data

The mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment | Justification |

| 282 | [M]⁺ | Molecular ion peak (for C₁₅H₁₀N₂O₂S). |

| 237 | [M - COOH]⁺ | Loss of the carboxylic acid group is a common fragmentation pathway for carboxylic acids. |

| 135 | [Ph-NCS]⁺ | Fragmentation involving the phenyl and thioxo groups. |

| 104 | [C₇H₄O]⁺ | A common fragment observed in the mass spectra of phthalazine derivatives, corresponding to a phthaloyl-related fragment[6]. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Mass Spectrometry Fragmentation Pathway

Caption: Predicted mass spectrometry fragmentation pathway.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or acetonitrile.

-

Data Acquisition: The absorbance is measured over a wavelength range of approximately 200 to 800 nm.

Predicted UV-Vis Data

The UV-Vis spectrum of 3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid is expected to show multiple absorption bands due to its extended π-conjugated system.

| λmax (nm) | Transition Type | Justification |

| ~210 | n → π | This weak absorption band is characteristic of the carboxylic acid group[1][5][7]. |

| 250 - 350 | π → π | Stronger absorptions in this region are expected due to the conjugated aromatic system of the phthalazine core and the phenyl ring[8]. The thioxo group may also contribute to absorptions in this region. |

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid. By leveraging established spectroscopic principles and data from analogous structures, we have outlined the anticipated NMR, IR, MS, and UV-Vis characteristics. These predictions offer a valuable reference for the synthesis, identification, and further investigation of this and related heterocyclic compounds in the field of medicinal chemistry and materials science. The provided protocols and interpretations are designed to be a self-validating system for researchers, ensuring a high degree of confidence in the structural elucidation of this novel molecule.

References

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). Scientific Reports. Available at: [Link]

-

Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). Scientific Reports. Available at: [Link]

- Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calcul

- 1 H -NMR data (ppm from tetramethylsilane, J in Hz). (n.d.).

- 1H and 13C NMR Study of 1‐Hydrazino‐2,3‐dihydro‐1H‐pyrazolo[1,2‐a]pyridazine‐5,8‐diones and ‐1H‐pyrazolo[1,2‐b]phthalazine‐5,10‐diones and Their Ring‐Chain Tautomerism. (n.d.).

- Bolshakov, G. F., Vatago, V. S., & Agrest, F. B. (n.d.). Ultraviolet Spectra of Heteroorganic Compounds.

- Stimson, M. M., & Reuter, M. A. (1943). Ultraviolet Absorption Spectra of Nitrogenous Heterocycles. VI. The Effect of pH on the Spectrum of Uracil-5-carboxylic Acid. Journal of the American Chemical Society, 65(2), 153–155.

- IR and UV–Vis Spectroscopy of Carboxylic Acids. (n.d.). Moodle.

- Typical UV spectra of the different compound types. (n.d.).

- Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts.

- Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Deriv

- 3-phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid | 20988-85-6. (n.d.). ChemicalBook.

- Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Deriv

- 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid (C15H10N2O3). (n.d.). PubChem.

- 3-phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid | 20988-85-6. (n.d.). Sigma-Aldrich.

Sources

- 1. 3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid [cymitquimica.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Low-Symmetry Phthalocyanines Bearing Carboxy-Groups: Synthesis, Spectroscopic and Quantum-Chemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sci-Hub. ChemInform Abstract: Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. / ChemInform, 2012 [sci-hub.st]

- 6. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid | 20988-85-6 [chemicalbook.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

Hypothesized Mechanism of Action for 3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid: A PARP-1 Inhibition Postulate

**A Technical Guide to the

Abstract

Direct mechanistic data for 3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid is not extensively documented in publicly available scientific literature. This technical guide synthesizes information from structurally analogous compounds to propose a plausible mechanism of action. Based on the well-established role of the phthalazine core as a pharmacophore in oncology, we hypothesize that this compound functions as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1). This document provides the scientific rationale for this hypothesis, outlines the critical role of PARP-1 in DNA damage repair, and presents a comprehensive, step-by-step experimental workflow for researchers to validate this proposed mechanism.

Introduction and Analysis of the Core Scaffold

3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid is a heterocyclic compound featuring a phthalazine nucleus. The phthalazine scaffold is a key pharmacophoric feature in numerous approved drugs and clinical candidates, recognized for a wide spectrum of biological activities including anticancer, anti-inflammatory, and antihypertensive effects.[1][2][3] Notably, the phthalazinone core is the foundational structure for several potent PARP inhibitors, including the FDA-approved drug Olaparib.[4][5][6]

The subject molecule can be deconstructed into four key functional domains, each contributing to a putative pharmacological profile:

-

Phthalazine Core: This bicyclic aromatic system is a privileged scaffold in medicinal chemistry. Its structural rigidity and arrangement of nitrogen atoms are crucial for interacting with the nicotinamide binding pocket of PARP enzymes.[7][8]

-

Thioxo Group (C=S): The replacement of a carbonyl oxygen with sulfur (thionation) can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, potentially enhancing binding affinity or modifying pharmacokinetic properties.

-

N-Phenyl Substituent: This aromatic ring provides a vector for additional interactions within a target's binding site, potentially through hydrophobic or π-π stacking interactions, influencing potency and selectivity.

-

Carboxylic Acid Group: This acidic moiety can act as a hydrogen bond donor or acceptor, or engage in ionic interactions, anchoring the molecule within the active site of a target enzyme.

Given the precedence of the phthalazine core in targeting PARP, this guide will focus on the hypothesis that 3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid acts as a PARP-1 inhibitor.

Proposed Mechanism of Action: PARP-1 Inhibition

We postulate that the primary mechanism of action for this compound is the competitive inhibition of PARP-1, a critical enzyme in the DNA damage response (DDR).

2.1. The Role of PARP-1 in DNA Repair

PARP-1 is a nuclear enzyme that acts as a first responder to DNA damage, particularly single-strand breaks (SSBs).[9] Upon detecting a break, PARP-1 binds to the damaged DNA and is catalytically activated.[10][11] It then utilizes its substrate, nicotinamide adenine dinucleotide (NAD+), to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins near the damage site.[9][12] This process, known as PARylation, creates a negatively charged scaffold that recruits other essential DNA repair proteins, facilitating the resolution of the SSB through pathways like base excision repair (BER).[12][13]

2.2. The "Synthetic Lethality" Principle

The therapeutic strategy behind PARP inhibitors relies on a concept called "synthetic lethality".[14][15] In healthy cells, if one DNA repair pathway is inhibited (e.g., BER via PARP inhibition), alternative pathways like homologous recombination (HR) can compensate to repair the damage. However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.[16]

In these HR-deficient cancer cells, inhibiting PARP-1 is catastrophic. Unrepaired SSBs accumulate and, during DNA replication, are converted into highly toxic double-strand breaks (DSBs).[8] Without a functional HR pathway to repair these DSBs, the cell undergoes genomic collapse and apoptosis (programmed cell death).[15][16]

2.3. Molecular Interaction Model

We hypothesize that 3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid occupies the NAD+ binding pocket of the PARP-1 catalytic domain. The phthalazine core likely mimics the nicotinamide moiety of NAD+, forming key hydrogen bonds and hydrophobic interactions that prevent the natural substrate from binding and block the PARylation process. This "traps" the PARP-1 enzyme on the DNA, creating a physical obstruction to the replication machinery, which further enhances cytotoxicity.[8][14]

Signaling Pathway Diagram: PARP-1 in DNA Repair and Synthetic Lethality

Caption: Role of PARP-1 in DNA repair and the mechanism of synthetic lethality.

Experimental Validation Workflow

To rigorously test the hypothesis of PARP-1 inhibition, a multi-stage validation process is required, moving from biochemical assays to cell-based models.

3.1. Stage 1: In Vitro Enzymatic Inhibition Assay

Objective: To determine if the compound directly inhibits the catalytic activity of recombinant PARP-1 and to quantify its potency (IC₅₀).

Methodology:

-

Assay Principle: A chemiluminescent or colorimetric assay kit (commercially available) is used. These assays typically measure the incorporation of biotinylated NAD+ onto histone proteins in the presence of damaged DNA.

-

Protocol:

-

Coat a 96-well plate with histones and nicked DNA.

-

Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM). Olaparib should be used as a positive control.

-

Add recombinant human PARP-1 enzyme to each well.

-

Add the test compound dilutions or control vehicle (DMSO) to the wells.

-

Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate at room temperature.

-

Stop the reaction and wash the wells.

-

Add Streptavidin-HRP (Horseradish Peroxidase) conjugate, which binds to the biotinylated PAR chains.

-

Add HRP substrate and measure the resulting signal (luminescence or absorbance) on a plate reader.

-

-

Data Analysis: The signal is inversely proportional to PARP-1 inhibition. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Table 1: Hypothetical In Vitro PARP-1 Inhibition Data

| Compound | PARP-1 IC₅₀ (nM) |

|---|---|

| Test Compound | 15.2 |

| Olaparib (Control) | 5.1 |

| Vehicle (DMSO) | > 100,000 |

3.2. Stage 2: Cell-Based PARylation Assay

Objective: To confirm that the compound inhibits PARP-1 activity within a cellular context.

Methodology:

-

Cell Line Selection: Use a cell line known to express high levels of PARP-1, such as the HCT-116 colon cancer cell line.[17]

-

Protocol:

-

Seed HCT-116 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with a range of concentrations of the test compound or Olaparib for 1-2 hours.

-

Induce DNA damage to hyperactivate PARP-1 by treating cells with a DNA-damaging agent like hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS) for 15-30 minutes.

-

Fix the cells and permeabilize them.

-

Perform immunofluorescence staining using a primary antibody specific for PAR (poly(ADP-ribose)) chains, followed by a fluorescently-labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

Image the plates using a high-content imaging system.

-

-

Data Analysis: Quantify the mean fluorescence intensity of the PAR signal per nucleus. A potent inhibitor will show a dose-dependent decrease in the DNA damage-induced PAR signal.

3.3. Stage 3: Synthetic Lethality and Cytotoxicity Assays

Objective: To demonstrate selective killing of HR-deficient cancer cells.

Methodology:

-

Cell Line Selection: Use a matched pair of cell lines, such as:

-

HR-Deficient: Capan-1 (pancreatic cancer, BRCA2 mutation) or SUM149PT (breast cancer, BRCA1 mutation).

-

HR-Proficient (Wild-Type): BxPC-3 (pancreatic cancer, BRCA2 wild-type) or MCF7 (breast cancer, BRCA1 wild-type).

-

-

Protocol:

-

Seed both cell lines in parallel in 96-well plates.

-

Treat the cells with a serial dilution of the test compound for 72-120 hours.

-

Assess cell viability using a standard assay such as MTT, CellTiter-Glo®, or crystal violet staining.

-

-

Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line. A successful PARP inhibitor will show significantly higher potency (a much lower GI₅₀) in the HR-deficient cell line compared to the HR-proficient line.

Workflow Diagram: Experimental Validation of PARP-1 Inhibition

Caption: A three-stage workflow for validating the PARP-1 inhibition hypothesis.

Conclusion and Future Directions

This guide puts forth a well-grounded, albeit hypothetical, mechanism of action for 3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid centered on the inhibition of PARP-1. The structural similarity of its phthalazine core to known, clinically successful PARP inhibitors provides a strong rationale for this hypothesis.[4][5] The proposed experimental workflow offers a clear and robust path for researchers to validate this mechanism, starting from direct enzyme inhibition and progressing to the confirmation of synthetic lethality in relevant cancer cell models. Successful validation would position this compound as a promising candidate for further preclinical development as a targeted anticancer agent.

References

-

A Concise Review on Phthlazine Derivatives and its Biological Activities. (n.d.). PharmaInfo. [Link]

-

Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. (2020). PubMed Central. [Link]

-

PARPs and the DNA damage response. (2014). Oxford Academic. [Link]

-

The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. (2015). PMC. [Link]

-

Poly Adp Ribose Polymerase 1. (2026). Massive Bio. [Link]

-

Overview of the role of PARP1 in DNA repair. PARP1 can bind to DNA... (n.d.). ResearchGate. [Link]

-

Synthesis and Biological Activity of Structurally Diverse Phthalazine derivatives: A Systematic Review. (n.d.). Faculty members. [Link]

-

Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. (2019). PubMed. [Link]

-

Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2018). PubMed. [Link]

-

Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2018). ResearchGate. [Link]

-

Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2018). PMC. [Link]

-

Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. (2019). OUCI. [Link]

-

Synthesis of novel phthalazine derivatives as pharmacological activities. (2019). ResearchGate. [Link]

-

Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (2024). ACS Publications. [Link]

-

Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. (2024). MDPI. [Link]

-

Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. (2023). YouTube. [Link]

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inh. (2024). Semantic Scholar. [Link]

-

Development of PARP Inhibitors and DDR Modifiers To Treat Ovarian Cancer. (n.d.). Mayo Clinic Research. [Link]

-

Pharmacological action and SAR of Phthalazine derivatives-A Review. (2010). ResearchGate. [Link]

-

(PDF) Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). ResearchGate. [Link]

-

Trial watch – inhibiting PARP enzymes for anticancer therapy. (2015). PMC. [Link]

-

A decade of clinical development of PARP inhibitors in perspective. (2019). PMC. [Link]

Sources

- 1. pharmainfo.in [pharmainfo.in]

- 2. Synthesis and Biological Activity of Structurally Diverse Phthalazine derivatives: A Systematic Review | Faculty members [faculty.ksu.edu.sa]

- 3. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. massivebio.com [massivebio.com]

- 10. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mayo.edu [mayo.edu]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Phthalazine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to Biological Activity and Mechanistic Evaluation

Preamble: The Rise of a Heterocyclic Powerhouse

In the landscape of medicinal chemistry, the search for novel pharmacophores—the essential molecular frameworks responsible for a drug's biological activity—is relentless. Among the nitrogen-containing heterocyclic compounds, phthalazine has emerged as a "privileged scaffold".[1] Its unique structural and electronic properties make it a versatile building block for designing potent and selective therapeutic agents.[2] Commercially successful drugs, including the antihypertensive agent Hydralazine, the anti-allergic Azelastine, and the groundbreaking PARP inhibitor Olaparib, all feature the phthalazine core, underscoring its clinical significance.[1] This guide provides drug development professionals with a technical overview of the major biological activities of phthalazine derivatives and detailed, field-proven protocols for their evaluation. We will explore the causality behind experimental choices, focusing on self-validating systems that ensure data integrity and reproducibility.

Section 1: Anticancer Activity - Targeting the Engines of Malignancy

Phthalazine derivatives have demonstrated remarkable efficacy in oncology, targeting various hallmarks of cancer. Their mechanisms are diverse, ranging from the inhibition of critical signaling pathways to the direct induction of programmed cell death.[3]

Mechanism of Action I: Inhibition of Receptor Tyrosine Kinases (VEGFR-2)

Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels.[4] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase, is a primary mediator of this process.[3] Upon binding its ligand (VEGF), VEGFR-2 dimerizes and autophosphorylates, triggering a cascade of downstream signaling that promotes endothelial cell proliferation, migration, and survival.[5][6] Several anilino-phthalazine derivatives, such as Vatalanib (PTK787), have been developed as potent ATP-competitive inhibitors of the VEGFR-2 kinase domain, effectively halting the angiogenic process.[7][8]

Caption: VEGFR-2 signaling cascade and the inhibitory action of phthalazine derivatives.

Mechanism of Action II: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA single-strand break repair.[9] In cancers with mutations in BRCA1 or BRCA2 genes (which are vital for high-fidelity double-strand break repair), inhibiting PARP-1 creates a "synthetic lethality."[10] The cell's inability to repair both single and double-strand breaks leads to genomic collapse and apoptosis.[11] Phthalazinone derivatives, most notably Olaparib, were designed to mimic the nicotinamide cofactor of NAD+, competitively inhibiting the PARP-1 catalytic site and trapping the enzyme on DNA, which is cytotoxic to these vulnerable cancer cells.[12][13]

Caption: Synthetic lethality induced by PARP inhibition in BRCA-mutant cancer cells.

Quantitative Data: Anticancer Activity of Phthalazine Derivatives

The following table summarizes the in vitro anticancer activity of selected phthalazine derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit 50% of cell growth.

| Compound Class | Derivative Example | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Triazolo[3,4-a]phthalazine | Compound 6o | VEGFR-2 | HCT-116 (Colon) | 7.0 | [7] |

| Triazolo[3,4-a]phthalazine | Compound 6o | VEGFR-2 | MCF-7 (Breast) | 16.98 | [7] |

| Anilino-phthalazine | Compound 7a | VEGFR-2 | HCT-116 (Colon) | 6.04 | |

| Anilino-phthalazine | Compound 7a | VEGFR-2 | MCF-7 (Breast) | 8.8 | |

| Biarylurea Phthalazine | Compound 7b | VEGFR-2 | NCI-60 Panel | 0.15 - 8.41 | [14] |

| Phthalazine-based Amine | Compound 12b | VEGFR-2 | HCT-116 (Colon) | 0.32 | [15][16] |

Experimental Protocols: Evaluating Anticancer Efficacy

This protocol determines a compound's effect on cell metabolic activity, a proxy for viability.[17] The rationale is that viable cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[14] The quantity of formazan is directly proportional to the number of living cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Multichannel pipette, microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for 'medium only' (blank) and 'cells only' (untreated control).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the phthalazine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Add fresh medium to control wells.

-

Incubation: Incubate for the desired exposure time (typically 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple precipitate in viable cells.

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14] Gently pipette to ensure complete solubilization.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[14]

-

Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration to determine the IC50 value.

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme. The principle relies on measuring the amount of ATP consumed during the kinase reaction; lower ATP levels indicate higher kinase activity.[7]

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase Assay Buffer (e.g., 5x Kinase Buffer 1)

-

ATP solution (500 µM)

-

VEGFR-2 substrate (e.g., Poly(Glu,Tyr) 4:1)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo™ MAX)

-

Test phthalazine derivatives and a known inhibitor (e.g., Sorafenib)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare a 1x Kinase Buffer. Prepare a Master Mix containing 1x Kinase Buffer, ATP, and substrate.

-

Compound Plating: Add 5 µL of test inhibitor dilutions (typically in 10% DMSO) to the wells. Add 5 µL of 10% DMSO to "Positive Control" (max activity) and "Blank" (no enzyme) wells.

-

Master Mix Addition: Add 25 µL of the Master Mix to all wells.

-

Enzyme Preparation: Dilute the VEGFR-2 enzyme stock to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.

-

Reaction Initiation: Add 20 µL of 1x Kinase Buffer to the "Blank" wells. Initiate the kinase reaction by adding 20 µL of diluted VEGFR-2 enzyme to the "Positive Control" and "Test Inhibitor" wells.

-

Incubation: Incubate the plate at 30°C for 45 minutes.

-

Signal Detection: Allow the Kinase-Glo™ MAX reagent to equilibrate to room temperature. Add 50 µL of the reagent to each well.

-

Final Incubation: Incubate at room temperature for 15 minutes, protected from light.

-

Data Acquisition: Measure luminescence using a microplate reader.

-

Analysis: Subtract the "Blank" reading from all other values. Calculate the percentage of inhibition for each test compound concentration relative to the "Positive Control." Plot percent inhibition against concentration to determine the IC50 value.[7][17]

This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells. The rationale is that in early apoptosis, phosphatidylserine (PS) flips to the outer cell membrane and can be bound by fluorescently labeled Annexin V.[18] Propidium Iodide (PI) is a DNA stain that is excluded by viable cells but can enter late apoptotic or necrotic cells with compromised membranes.[19]

Materials:

-

Treated and untreated cell populations (1-5 x 10⁵ cells per sample)

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1x Binding Buffer)

-

Cold 1x PBS

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells from your treatment conditions. Centrifuge to pellet the cells.

-

Washing: Wash the cells once with cold 1x PBS and centrifuge again. Carefully discard the supernatant.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1x Binding Buffer per sample. The buffer must contain CaCl₂ as Annexin V binding is calcium-dependent.[18]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each 100 µL cell suspension.[2][20]

-

Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[2]

-

Dilution: Add 400 µL of 1x Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.

-

Analysis: Quantify the cell populations:

-

Healthy: Annexin V-negative / PI-negative

-

Early Apoptosis: Annexin V-positive / PI-negative

-

Late Apoptosis/Necrosis: Annexin V-positive / PI-positive

-

Section 2: Anti-inflammatory Activity - Quelling the Fire

Chronic inflammation is a key driver of numerous diseases. Phthalazine derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]

Mechanism of Action: COX-2 Inhibition

The COX enzyme converts arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators.[1] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation.[1] Selective inhibition of COX-2 is a desirable therapeutic strategy as it reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4] Certain phthalazinone derivatives have been identified as potent and selective COX-2 inhibitors.[4]

Caption: Inhibition of the COX-2 pathway by anti-inflammatory phthalazine derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating acute anti-inflammatory activity.[16] The rationale is that subcutaneous injection of carrageenan, a phlogistic agent, induces a reproducible inflammatory response characterized by edema (swelling), which can be quantified.[21] The efficacy of a test compound is measured by its ability to reduce this swelling compared to a vehicle control.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Lambda Carrageenan (1% suspension in sterile saline)

-

Test phthalazine derivatives and a reference drug (e.g., Indomethacin, 5 mg/kg)

-

Vehicle for compound administration (e.g., 0.5% CMC)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Acclimatization & Fasting: Acclimatize animals for at least 48 hours. Fast them overnight before the experiment but allow free access to water.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

-

Compound Administration: Administer the test compounds and the reference drug to their respective groups (n=6 per group) via the desired route (e.g., oral gavage) 30-60 minutes before carrageenan injection.[21] The control group receives only the vehicle.

-

Induction of Edema: Inject 100 µL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[21]

-

Edema Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[21]

-

Data Analysis:

-

Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

-

Statistical significance is determined using an appropriate test (e.g., ANOVA followed by Dunnett's test).

-

Section 3: Antimicrobial Activity - Combating Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical entities. Phthalazine derivatives have been reported to possess significant antibacterial and antifungal properties.[1][22]

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for quantifying the in vitro activity of an antimicrobial agent.[22] The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[23]

Materials:

-

Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria)

-

Test phthalazine derivatives and a reference antibiotic (e.g., Tetracycline)

-

Sterile 96-well U-bottom or flat-bottom microtiter plates

-

Spectrophotometer or McFarland standards

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test organism adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: In a 96-well plate, dispense 100 µL of broth into all wells. Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10. This leaves column 11 as the growth control (no drug) and column 12 as the sterility control (no bacteria).[24]

-

Inoculation: Inoculate wells in columns 1 through 11 with the prepared bacterial suspension.

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[23]

-

MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be read visually or with a plate reader. The growth control well should be turbid, and the sterility control well should be clear.

Conclusion and Future Directions

The phthalazine nucleus is unequivocally a cornerstone of modern medicinal chemistry, offering a robust platform for the development of drugs targeting a wide array of diseases.[1][2] The diverse biological activities, from anticancer to anti-inflammatory and antimicrobial, highlight its versatility.[23] Future research will likely focus on synthesizing novel derivatives with enhanced selectivity and improved pharmacokinetic profiles. The exploration of phthalazines as inhibitors of novel biological targets and their application in combination therapies represents an exciting frontier in the quest for more effective and safer medicines. The rigorous application of the detailed protocols within this guide will be essential for validating these next-generation therapeutic agents.

References

- A Concise Review on Phthlazine Derivatives and its Biological Activities. (n.d.). PharmaInfo.

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

-

VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

-

Downstream signaling pathways of tumor angiogenesis involving VEGFR-2 and several proteins. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. (2017). PubMed. Retrieved from [Link]

-

Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. (n.d.). PubMed. Retrieved from [Link]

-

Bioassays for anticancer activities. (n.d.). PubMed. Retrieved from [Link]

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved from [Link]

-

Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]

-

Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). Nature Protocols. Retrieved from [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian Journal of Pharmacology. Retrieved from [Link]

-

Synthesis and Antibacterial Activity of New Phthalazine Derivatives. (2015). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. Retrieved from [Link]

-

Inflammation, Carrageenan-Induced, Rat. (n.d.). Pharmacology Discovery Services. Retrieved from [Link]

-

PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs. (2020). International Journal of Molecular Sciences. Retrieved from [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

-

PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2021). Frontiers in Molecular Biosciences. Retrieved from [Link]

-

Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024). RSC Publishing. Retrieved from [Link]

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Advances. Retrieved from [Link]

-

Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). Journal of the Egyptian National Cancer Institute. Retrieved from [Link]

-

Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology. Retrieved from [Link]

-

The mechanism of PARP inhibitor action is identified. (2024). Drug Target Review. Retrieved from [Link]

-

Synthesis and characterization, analgesic and anti-inflammation activity of new phthalazines and their Cu(II) and Zn(II) complexes. (2025). ResearchGate. Retrieved from [Link]

-

Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. (2018). Kidney Research and Clinical Practice. Retrieved from [Link]

-

Some phthalazine-based derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Pharmacological action and SAR of Phthalazine derivatives-A Review. (n.d.). ResearchGate. Retrieved from [Link]

-

Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment. (2022). NAR Cancer. Retrieved from [Link]

-

VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). Journal of Cell Communication and Signaling. Retrieved from [Link]

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). ResearchGate. Retrieved from [Link]

Sources

- 1. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 3. researchgate.net [researchgate.net]

- 4. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 13. drugtargetreview.com [drugtargetreview.com]

- 14. MTT assay overview | Abcam [abcam.com]

- 15. Protocol : Annexin V and PI Staining by Flow Cytometry [rndsystems.com]

- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. docs.abcam.com [docs.abcam.com]

- 19. Annexin v-Fitc/Pi Cell Apoptosis Detection Kit Operation Guide and Principle Explanation (Application in Flow Cytometry) - Oreate AI Blog [oreateai.com]

- 20. bdbiosciences.com [bdbiosciences.com]

- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Broth Microdilution | MI [microbiology.mlsascp.com]

- 23. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

An In-depth Technical Guide to the Solubility of 3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid. Due to the limited availability of direct experimental solubility data in public literature, this document synthesizes information based on fundamental chemical principles, analysis of the compound's functional groups, and solubility data of structurally related phthalazine derivatives. It offers a predicted solubility profile across a range of common organic solvents, discusses the key physicochemical factors governing this behavior, and provides a robust, step-by-step experimental protocol for researchers to determine precise solubility data. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's solubility for applications in synthesis, purification, formulation, and medicinal chemistry.

Introduction to 3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid

3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS 20988-85-6) is a complex heterocyclic compound featuring a phthalazine core. Phthalazine and its derivatives are versatile scaffolds in medicinal chemistry and materials science, often serving as intermediates in the synthesis of dyes and biologically active molecules with potential anti-inflammatory or antimicrobial properties. The solubility of such compounds is a critical physical property that dictates their utility in nearly every stage of development, from reaction work-ups and purification to formulation and bioavailability.

A clear understanding of how this molecule interacts with various solvents is paramount for optimizing experimental conditions and ensuring the successful application of the compound.

Molecular Structure and Physicochemical Properties

The structure of 3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid incorporates several key functional groups that collectively determine its solubility behavior:

-

Phthalazine Core: A bicyclic aromatic system that provides a rigid, largely nonpolar backbone.

-

Carboxylic Acid (-COOH): A highly polar, acidic group capable of acting as both a hydrogen bond donor and acceptor. This group's ionizable nature means solubility will be highly dependent on pH.

-

Phenyl Group (-C₆H₅): A bulky, nonpolar (lipophilic) substituent that contributes to solubility in less polar solvents.

-

Thione Group (C=S): A polarizable group that can participate in dipole-dipole interactions. It is structurally analogous to a ketone but with different electronic and steric properties.

A summary of its key properties is provided in Table 1.

Table 1: Physicochemical Properties of 3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid

| Property | Value | Source |

| CAS Number | 20988-85-6 | |

| Molecular Formula | C₁₅H₁₀N₂O₂S | |

| Molecular Weight | 282.30 g/mol | |

| InChI Key | KNXTVOBGGOILAT-UHFFFAOYSA-N | |

| Storage Temperature | 2-8°C |

Principles of Solubility and Predicted Profile

The fundamental principle "like dissolves like" is the primary guide for predicting solubility. This means polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. The target molecule possesses both polar (carboxylic acid, thione) and nonpolar (phenyl ring, phthalazine core) regions, suggesting a nuanced solubility profile.

Influence of Solvent Polarity

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the carboxylic acid group. Therefore, moderate to good solubility is expected, particularly with heating. The parent compound, phthalazine, shows good solubility in ethanol and methanol.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions. DMSO and DMF are powerful solvents for many complex organic molecules and are expected to effectively dissolve the target compound. Phthalazine is also known to be soluble in acetone.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large, polar carboxylic acid and thione groups will significantly hinder solubility in nonpolar solvents. The compound is expected to be poorly soluble or insoluble in hydrocarbons.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity. While they may not be ideal, some limited solubility might be observed due to interactions with the aromatic portions of the molecule.

Predicted Solubility Table

Based on the structural analysis and principles outlined above, the following qualitative solubility profile is predicted. Researchers should use this table as a starting point for solvent screening.

Table 2: Predicted Qualitative Solubility of 3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Moderate to High | Strong hydrogen bonding with the carboxylic acid group. |

| Ketones | Acetone | Moderate | Dipole-dipole interactions and hydrogen bond acceptance. |

| Ethers | Diethyl Ether, THF | Low to Moderate | Limited polarity and hydrogen bonding capability. |

| Amides | DMF, DMAc | High | Strong polar aprotic character, excellent for complex heterocycles. |

| Sulfoxides | DMSO | High | Exceptionally strong polar aprotic character. |

| Hydrocarbons | Hexane, Heptane | Insoluble | Mismatch in polarity; nonpolar solvent cannot solvate polar groups. |

| Aromatics | Toluene, Benzene | Low | Primarily nonpolar character, slight interaction with aromatic rings. |

| Chlorinated | Dichloromethane (DCM) | Low | Intermediate polarity, may offer partial solubility. |

| Aqueous Base | 5% NaOH, 5% NaHCO₃ | High (Reacts) | The carboxylic acid will be deprotonated to form a highly soluble carboxylate salt. |

| Aqueous Acid | 5% HCl | Insoluble | The compound is acidic and will remain in its neutral, less soluble form. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method is essential. The Saturation Shake-Flask Method is a widely accepted and robust technique recommended by the OECD (Organisation for Economic Co-operation and Development).

Objective

To determine the equilibrium solubility of 3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials and Equipment

-

3-Phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid (analytical grade)

-

Selected organic solvent (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument (e.g., NMR).

Step-by-Step Methodology

-

Preparation of Calibration Standards: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantifying the saturated solution.

-

Sample Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. The key is to ensure that a solid phase remains after equilibration, indicating saturation.

-

Solvent Addition: Accurately add a known volume or mass of the selected solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours). The goal is to reach a thermodynamic equilibrium between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifugation at the test temperature can also be used to facilitate this separation.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter (pre-warmed to the test temperature if necessary) and filter the solution into a clean vial. This step is critical to remove any undissolved micro-particles.

-

Dilution and Analysis: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Quantification: Analyze the diluted sample using the pre-calibrated analytical method (e.g., HPLC). Determine the concentration of the compound in the diluted sample.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Shake-Flask solubility determination protocol.

Caption: Workflow for the Shake-Flask solubility determination method.

Visualization of Molecular Interactions

The solubility of the target molecule is governed by the interplay of intermolecular forces between the solute and the solvent. The diagram below conceptualizes these interactions.

Caption: Key intermolecular forces driving solubility.

Conclusion

References

- Solubility of Things. (n.d.). Phthalazine.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- CymitQuimica. (n.d.). CAS 253-52-1: Phthalazine.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- OECD. (2006). OECD Guidelines for the Testing of Chemicals.

- Unknown. (n.d.). Experiment 1: Determination of Solubility Class.

- OECD. (n.d.). A.8. Partition Coefficient, Method: The 'shake flask' method.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- KREATiS. (n.d.). High-accuracy water solubility determination using logK.

- Regulations.gov. (2014). Water Solubility (Flask Method).

- PubMed. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.

- ChemicalBook. (2023). 3-phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS 20988-85-6).

- Sigma-Aldrich. (n.d.). 3-phenyl-4-thioxo-3,4-dihydrophthalazine-1-carboxylic acid | 20988-85-6.

- Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model.

- ResearchGate. (n.d.). Solubility Properties of Unsubstituted Metal Phthalocyanines in Different Types of Solvents.

- Caproşu, M., Stefănescu, E., Petrovanu, M., & Radu, C. (1989).

Unraveling the Molecular Identity: A Guide to the Properties of InChIKey IDQNQFANWGYNHH-UHFFFAOYSA-N

A definitive guide to the physicochemical, toxicological, and pharmacological properties of the chemical entity represented by the InChIKey IDQNQFANWGYNHH-UHFFFAOYSA-N remains elusive due to the inability to associate this specific identifier with a known chemical structure. Comprehensive searches of chemical databases have not yielded a match for this particular InChIKey.

The Standard InChIKey is a 27-character, hashed version of the InChI (International Chemical Identifier), designed to provide a unique and compact representation of a chemical substance. It is structured into two main parts, separated by a hyphen. The first 14 characters encode the molecular skeleton, while the subsequent characters provide information about stereochemistry, isotopes, and protonation state. The final letter is a checksum. The "-UHFFFAOYSA-N" suffix in the provided InChIKey is a common placeholder indicating a non-stereospecific, neutral parent compound. However, the initial 14-character string, "IDQNQFANWGYNHH," which is crucial for identifying the core molecular structure, does not correspond to a recognized compound in publicly available chemical registries.

For researchers, scientists, and drug development professionals, the inability to resolve an InChIKey to a specific chemical structure presents a significant roadblock. Without a defined molecule, it is impossible to ascertain its fundamental properties, such as:

-

Physicochemical Properties: Molecular weight, formula, melting point, boiling point, solubility, and pKa are all intrinsically linked to the atomic composition and arrangement of a molecule.

-

Toxicological Profile: Essential safety data, including LD50 (median lethal dose), potential hazards, and handling precautions, cannot be determined without a known chemical entity.

-

Pharmacological and Biological Activity: Understanding a compound's mechanism of action, its potential therapeutic effects, and its interactions with biological systems is entirely dependent on its molecular structure.

Moving Forward: The Importance of a Validated Chemical Identifier

To proceed with any meaningful investigation, it is imperative to first validate the InChIKey. Researchers encountering this issue should:

-

Verify the Source: Double-check the source from which the InChIKey was obtained for any typographical errors.

-

Cross-reference with Other Identifiers: If available, use other identifiers such as a CAS Registry Number, IUPAC name, or SMILES string to identify the intended compound.

-

Consult Chemical Databases: Perform searches in comprehensive chemical databases like PubChem, ChemSpider, or SciFinder using any available information to resolve the correct chemical structure and its corresponding valid InChIKey.

Once a valid chemical identifier and its associated molecular structure are obtained, a thorough investigation into its properties can be initiated. This would typically involve a multi-faceted approach, including database mining, literature review, and potentially, experimental characterization.